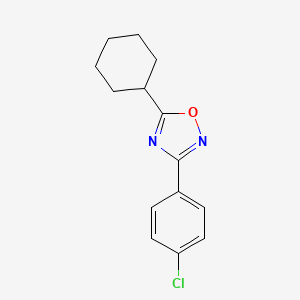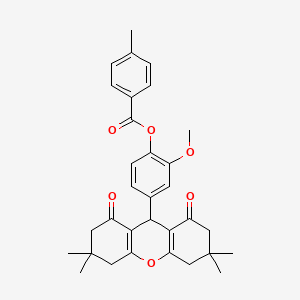
3-(4-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-5-シクロヘキシル-1,2,4-オキサジアゾールは、オキサジアゾールファミリーに属する複素環式化合物です。この化合物は、2つの窒素原子と1つの酸素原子を含む5員環である1,2,4-オキサジアゾール環の存在を特徴としています。この化合物はまた、オキサジアゾール環に結合した4-クロロフェニル基とシクロヘキシル基も特徴としています。
2. 製法
合成ルートと反応条件: 3-(4-クロロフェニル)-5-シクロヘキシル-1,2,4-オキサジアゾールの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、オキシ塩化リン(POCl3)などの脱水剤の存在下で、4-クロロベンゾヒドラジドとシクロヘキサノンを反応させることを伴います。反応は、中間体ヒドラゾンの形成を経て進行し、その後環化してオキサジアゾール環を形成します。
工業生産方法: この化合物の工業生産には、同様の合成ルートが、より大きな規模で使用される場合があります。連続フローリアクターと最適化された反応条件の使用により、生成物の収率と純度を高めることができます。さらに、環境に優しい溶媒を使用するなど、グリーンケミストリーの原則を使用することで、生産プロセスにおける環境への影響を最小限に抑えることができます。
3. 化学反応解析
反応の種類: 3-(4-クロロフェニル)-5-シクロヘキシル-1,2,4-オキサジアゾールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して酸化して、対応するオキサジアゾール誘導体を形成することができます。
還元: 水素化アルミニウムリチウム(LiAlH4)などの還元剤を使用して、還元反応を行うことができ、化合物の還元型を生成します。
置換: この化合物は、特に4-クロロフェニル基で求核置換反応を起こす可能性があり、そこで塩素原子は他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 酸性または中性条件下での過マンガン酸カリウム(KMnO4)。
還元: 無水エーテル中の水素化アルミニウムリチウム(LiAlH4)。
置換: 水酸化ナトリウム(NaOH)などの塩基の存在下でのアミンまたはチオールなどの求核剤。
形成される主な生成物:
酸化: 追加の酸素含有官能基を持つオキサジアゾール誘導体。
還元: オキサジアゾール環の還元型。
置換: 塩素原子を置き換えるさまざまな官能基を持つ置換オキサジアゾール誘導体。
4. 科学研究への応用
3-(4-クロロフェニル)-5-シクロヘキシル-1,2,4-オキサジアゾールは、科学研究において幅広い用途を持っています。
化学: より複雑な複素環式化合物の合成における構成要素として使用されます。
生物学: この化合物は、さまざまな細菌株および真菌株に対して活性を示し、抗菌剤としての可能性を示しています。
医学: 研究では、癌細胞の増殖を阻害する能力を示し、抗癌剤としての可能性が示唆されています。
工業: この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with cyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions: 3-(4-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Oxadiazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted oxadiazole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
3-(4-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-(4-クロロフェニル)-5-シクロヘキシル-1,2,4-オキサジアゾールの作用機序は、特定の分子標的と経路との相互作用を伴います。生物系では、この化合物は酵素や受容体と相互作用して、重要な細胞プロセスを阻害する可能性があります。たとえば、その抗菌活性は、細菌細胞壁合成の阻害または膜の完全性の破壊による可能性があります。癌細胞では、この化合物は、特定のシグナル伝達経路を活性化して細胞増殖を阻害することにより、アポトーシスを誘発する可能性があります。
類似の化合物:
3-(4-クロロフェニル)-1,2,4-オキサジアゾール: シクロヘキシル基がなく、化学的性質と生物活性に影響を与える可能性があります。
5-フェニル-1,2,4-オキサジアゾール: 4-クロロフェニル基の代わりにフェニル基を含み、反応性と用途が異なります。
3-(4-メチルフェニル)-5-シクロヘキシル-1,2,4-オキサジアゾール:
独自性: 3-(4-クロロフェニル)-5-シクロヘキシル-1,2,4-オキサジアゾールは、オキサジアゾール環に結合した4-クロロフェニル基とシクロヘキシル基の組み合わせによって独特です。この特定の構造は、さまざまな研究用途に役立つ、明確な化学的性質と生物活性を付与します。
類似化合物との比較
3-(4-Chlorophenyl)-1,2,4-oxadiazole: Lacks the cyclohexyl group, which may affect its chemical properties and biological activity.
5-Phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of a 4-chlorophenyl group, leading to different reactivity and applications.
3-(4-Methylphenyl)-5-cyclohexyl-1,2,4-oxadiazole:
Uniqueness: 3-(4-Chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole is unique due to the combination of the 4-chlorophenyl and cyclohexyl groups attached to the oxadiazole ring. This specific structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
特性
分子式 |
C14H15ClN2O |
|---|---|
分子量 |
262.73 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H15ClN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 |
InChIキー |
OEFPYPZFPLJPMJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-{(Z)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11615111.png)
![3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11615119.png)
![4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid](/img/structure/B11615122.png)

![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11615132.png)
![N-cyclopentyl-7-(3-ethoxypropyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615134.png)

![7-(2-fluorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11615151.png)
![(3E)-3-[2-(4-bromophenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11615158.png)
![3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11615170.png)
![3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}propanenitrile](/img/structure/B11615177.png)
![2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11615185.png)
![3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11615188.png)
![methyl 4-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}furan-2-yl)benzoate](/img/structure/B11615203.png)
